![molecular formula C12H8F3NO3S B1387828 {2-[4-(Trifluorométhoxy)phényl]-1,3-thiazol-4-yl}acide acétique CAS No. 1092330-87-4](/img/structure/B1387828.png)
{2-[4-(Trifluorométhoxy)phényl]-1,3-thiazol-4-yl}acide acétique
Vue d'ensemble
Description
The compound “{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids and their derivatives . For instance, 4-(Trifluoromethoxy)phenylboronic acid is a reactant involved in the synthesis of biologically active molecules . Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of such compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include Suzuki-Miyaura cross-coupling and palladium-catalyzed direct arylation reactions . Additionally, 4-(Trifluoromethyl)phenylacetic acid undergoes diolefination mediated by mono-N-protected amino acid ligands .Applications De Recherche Scientifique
Agriculture
Les composés thiazoliques sont utilisés en agriculture pour leur potentiel en tant que pesticides ou régulateurs de croissance des plantes .
Médecine
Ils ont des applications médicinales en tant qu'agents anticancéreux, antifongiques, anti-inflammatoires, antihypertenseurs, anti-VIH, anticonvulsivants et antidiabétiques .
Cosmétiques
Certains dérivés de l'acide thiazolylacétique pourraient être utilisés comme agents de conservation dans les cosmétiques en raison de leurs propriétés biocides .
Agents antimicrobiens
Les dérivés thiazoliques ont été étudiés pour leurs propriétés antimicrobiennes contre divers organismes Gram-positifs et Gram-négatifs .
Science des matériaux
Ils sont utilisés en science des matériaux pour la fabrication en masse de LED, de photochromes, de commutateurs moléculaires et de matériaux optiques non linéaires .
Catalyse
Les composés thiazoliques peuvent servir de catalyseurs dans diverses réactions chimiques en raison de leurs propriétés structurales uniques .
Mécanisme D'action
Target of Action
Compounds with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Pharmacokinetics
The compound’s stability might be inferred from its involvement in suzuki–miyaura cross-coupling reactions, which require relatively stable organoboron reagents .
Result of Action
Similar compounds have been used in the synthesis of biologically active molecules, suggesting potential therapeutic applications .
Action Environment
The compound’s stability in suzuki–miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions, might suggest some level of environmental resilience .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid in laboratory experiments is its versatility. It can be used in a variety of experiments, from biochemical studies to drug development. In addition, {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has been shown to be relatively stable and non-toxic, making it a safe and effective compound for laboratory use. However, one limitation of using {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
The potential applications of {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid are vast, and there are numerous future directions that can be explored. One potential direction is the development of new drugs based on {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid. In addition, {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid could be used to study the effects of environmental toxins on the body, as well as to identify new targets for drug development. Furthermore, {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid could be used to develop new diagnostic tools for the detection of various diseases. Finally, {2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid could be used to study the effects of various drugs on the body, as well as to identify new drug targets.
Safety and Hazards
Propriétés
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)19-9-3-1-7(2-4-9)11-16-8(6-20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCKGOAARBQDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



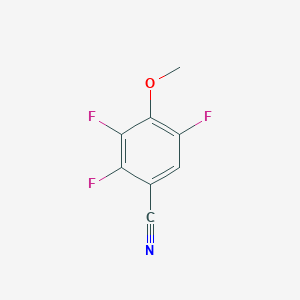
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)
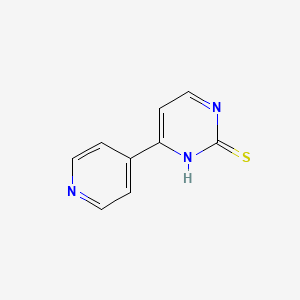
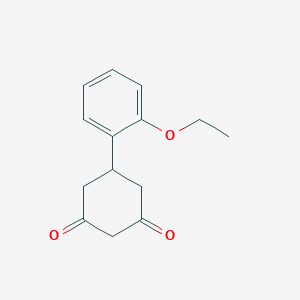
![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)
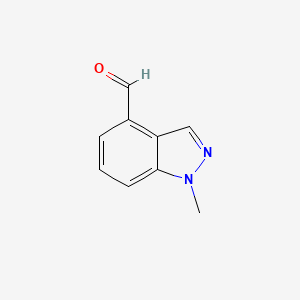
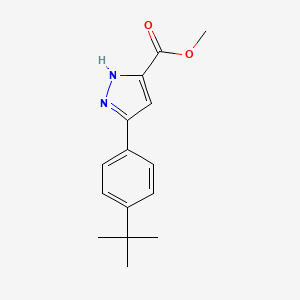
![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)
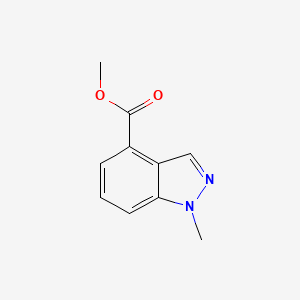

![ethyl [2-methoxy-4-(1H-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1387762.png)

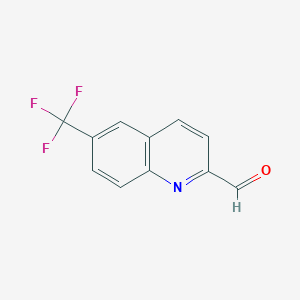
![4-[(4-Methylpiperazin-1-yl)methyl]benzamide](/img/structure/B1387768.png)